molecular formula C8H16ClNO3 B13650240 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride

Cat. No.: B13650240
M. Wt: 209.67 g/mol
InChI Key: VWRHXYZPQBIXGD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride is a cyclic amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxazepane ring. Detailed synthetic routes can vary, but they generally involve multi-step processes that ensure the correct formation of the desired cyclic structure.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as crystallization and chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved can vary depending on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-1,4-oxazepane-3-carboxylic acid hydrochloride: Another cyclic amino acid derivative with similar structural properties.

    1,4-Oxazepane hydrochloride: A related compound with a similar ring structure but different substituents.

Uniqueness

3,3-Dimethyl-1,4-oxazepane-6-carboxylic acid hydrochloride is unique due to its specific substituents and the resulting chemical and biological properties. These unique features make it particularly valuable in certain research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

3,3-dimethyl-1,4-oxazepane-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-4-6(3-9-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

VWRHXYZPQBIXGD-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(CN1)C(=O)O)C.Cl

Origin of Product

United States

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